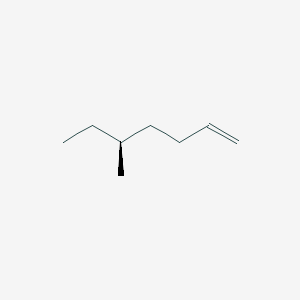
(5S)-5-methylhept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-methylhept-1-ene is a chemical compound that belongs to the class of alkenes. It is commonly used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
(5S)-5-methylhept-1-ene has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis.
Mecanismo De Acción
The mechanism of action of (5S)-5-methylhept-1-ene is not fully understood. However, it is believed to act as a ligand for certain receptors in the body, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
(5S)-5-methylhept-1-ene has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, leading to sedative and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5S)-5-methylhept-1-ene in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (5S)-5-methylhept-1-ene in scientific research. One area of interest is its potential use as a natural preservative in food and cosmetic products. Another area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, (5S)-5-methylhept-1-ene is a chemical compound that has various applications in scientific research. Its unique properties and potential for future applications make it an important compound for further study.
Métodos De Síntesis
(5S)-5-methylhept-1-ene can be synthesized using various methods. One of the most common methods is through the dehydration of (5S)-5-methylheptan-1-ol using a strong acid catalyst such as sulfuric acid. Another method involves the reduction of 5-methylhept-1-yne using a metal catalyst such as palladium.
Propiedades
Número CAS |
16197-40-3 |
|---|---|
Nombre del producto |
(5S)-5-methylhept-1-ene |
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
(5S)-5-methylhept-1-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3/t8-/m0/s1 |
Clave InChI |
WNEYWVBECXCQRT-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@H](C)CCC=C |
SMILES |
CCC(C)CCC=C |
SMILES canónico |
CCC(C)CCC=C |
Punto de ebullición |
113.3 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



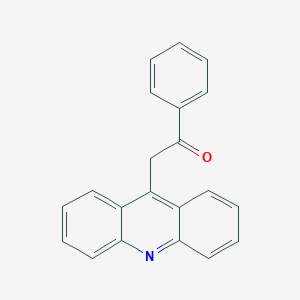
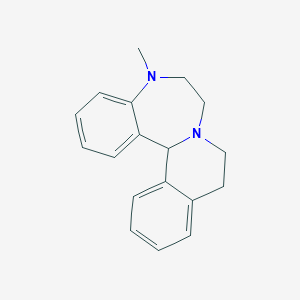
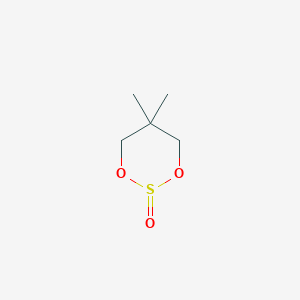
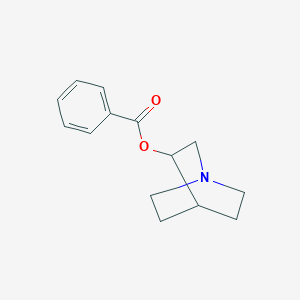
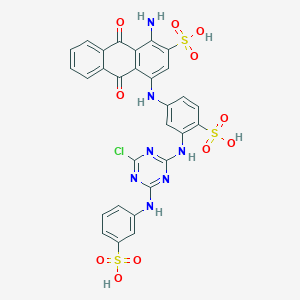
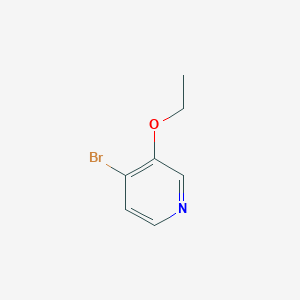
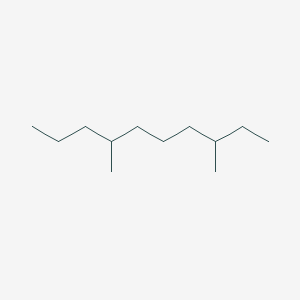
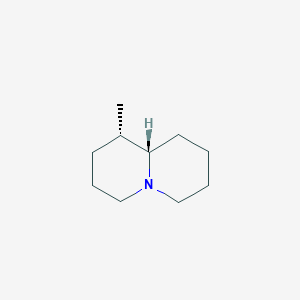
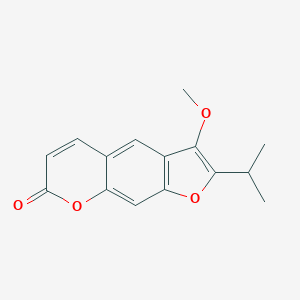
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
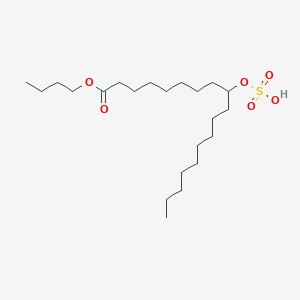
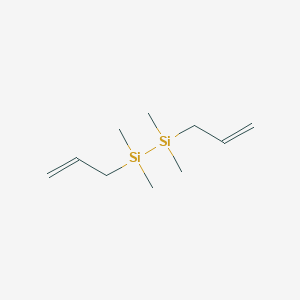
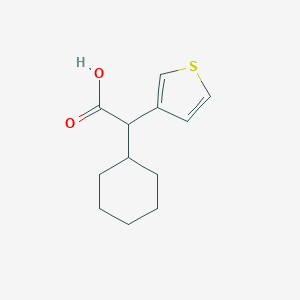
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)